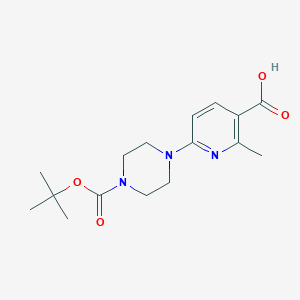
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is a complex organic compound that features a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 5-(tert-butylthio)-3-methylpyridine intermediate, which can be achieved through the reaction of 3-methylpyridine with tert-butylthiol in the presence of a suitable catalyst . This intermediate is then reacted with 4-ethylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways. The tert-butylthio group can engage in thiol-disulfide exchange reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine and piperazine moieties.
tert-Butyl mercaptan: Similar to tert-butylthiol but with different applications.
S-(tert-Butylthio)-L-cysteine: Contains the tert-butylthio group and is used in peptide synthesis.
Uniqueness
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its combination of a tert-butylthio group, a methylpyridine ring, and an ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H27N3S |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C16H27N3S/c1-6-18-7-9-19(10-8-18)15-13(2)11-14(12-17-15)20-16(3,4)5/h11-12H,6-10H2,1-5H3 |
Clé InChI |
PLWYQRKEMJJQNK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NC=C(C=C2C)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-tert-Butyl6-methyl5-oxohexahydro-1H-cyclopenta[c]pyridine-2,6(3H)-dicarboxylate](/img/structure/B11796273.png)

![4-(2-Chlorophenyl)-8-(methylthio)pyrimido[5,4-E]tetrazolo[1,5-A]pyrimidin-5(4H)-one](/img/structure/B11796282.png)
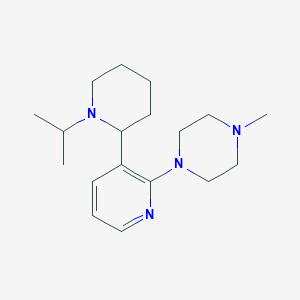


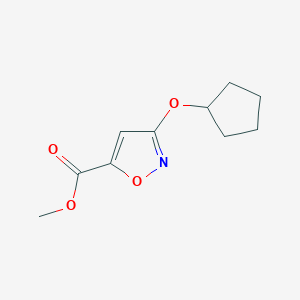
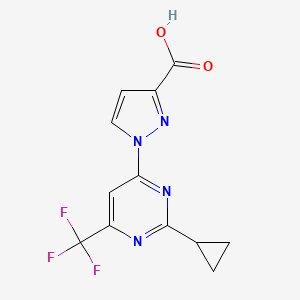
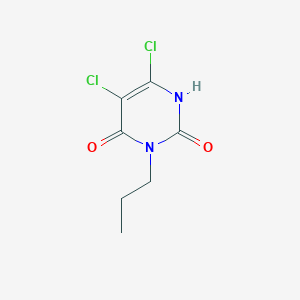
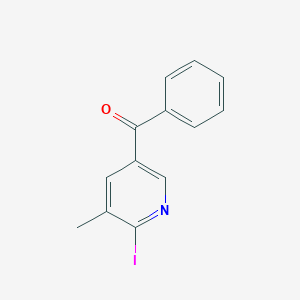
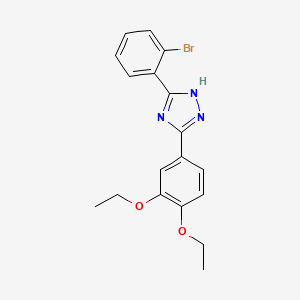
![Propyl2-(3-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796349.png)
